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Compound of Interest

Compound Name:
6-Methoxy-1,2,3,4-

tetrahydrocarbazole

Cat. No.: B178529 Get Quote

A Comparative Guide to the Hirshfeld Surface Analysis of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole

This guide provides a detailed comparison of the intermolecular interactions of 6-Methoxy-
1,2,3,4-tetrahydrocarbazole, a significant heterocyclic compound, with its nine-membered ring

analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione. The analysis is based

on Hirshfeld surface characterization, a powerful tool for visualizing and quantifying

intermolecular interactions in the crystalline state. This document is intended for researchers,

scientists, and professionals in the field of drug development seeking to understand the subtle

forces that govern molecular packing.

Data Presentation: Unveiling Intermolecular
Interactions
The packing of molecules in a crystal is dictated by a variety of intermolecular interactions.

Hirshfeld surface analysis, through the generation of two-dimensional fingerprint plots, allows

for the quantification of these interactions. The table below summarizes the relative

contributions of the most significant intermolecular contacts for 6-Methoxy-1,2,3,4-
tetrahydrocarbazole and its analogue.
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Intermolecular Contact
6-Methoxy-1,2,3,4-
tetrahydrocarbazole (%
Contribution)

9-Methoxy-3,4,5,6-
tetrahydro-1H-
benzo[b]azonine-2,7-dione
(% Contribution)

H···H 63.7%[1][2] 51.3%[2]

C···H/H···C 25.5%[1][2] 15.2%[2]

O···H/H···O 7.5%[1][2] 29.7%[2]

N···H/H···N 3.3%[1][2] 1.1%[2]

Analysis: The data reveals a distinct difference in the packing of the two molecules. For 6-
Methoxy-1,2,3,4-tetrahydrocarbazole, the dominant interactions are H···H and C···H/H···C

contacts, which are characteristic of van der Waals forces and C/N—H···π interactions. In

contrast, the nine-membered ring analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-

benzo[b]azonine-2,7-dione, exhibits a significantly higher percentage of O···H/H···O

interactions, indicative of strong amide N—H···O hydrogen bonding.[1][2][3]

Experimental Protocols: A Closer Look at the
Methodology
The Hirshfeld surface analysis was performed using the CrystalExplorer software.[2] The

general workflow for such an analysis is as follows:

Crystal Structure Determination: The first step involves obtaining the crystal structure of the

compound of interest using single-crystal X-ray diffraction. This provides the precise atomic

coordinates and unit cell parameters.

Hirshfeld Surface Generation: The crystallographic information file (CIF) is then imported into

the CrystalExplorer software. The software calculates the Hirshfeld surface, which is defined

as the region in space where the electron density of the promolecule (the molecule of

interest) is greater than or equal to the sum of the electron densities of all other molecules in

the crystal.
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Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to

visualize different aspects of the intermolecular interactions. A key property is the normalized

contact distance (dnorm), which highlights regions of close contact. Red spots on the dnorm

surface indicate contacts shorter than the van der Waals radii, white regions represent

contacts approximately equal to the van der Waals radii, and blue regions show longer

contacts.[4][5][6]

2D Fingerprint Plot Generation: The software is used to generate two-dimensional fingerprint

plots. These plots summarize all the intermolecular contacts by plotting the distance from the

surface to the nearest nucleus inside the surface (di) against the distance to the nearest

nucleus outside the surface (de).[4]

Decomposition of Fingerprint Plots: The overall fingerprint plot can be decomposed to show

the contributions of specific atom-pair contacts, such as H···H, C···H/H···C, O···H/H···O, and

N···H/H···N. The percentage contribution of each contact type to the total Hirshfeld surface is

then calculated.[4]

Visualization of Experimental and Logical
Workflows
To better illustrate the processes involved, the following diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6399703/
https://www.scirp.org/journal/paperinformation?paperid=125641
https://biointerfaceresearch.com/wp-content/uploads/2023/01/BRIAC135.453.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Computational Analysis

Output

Single-Crystal X-ray Diffraction

Crystallographic Information File (CIF)

Generates

Import CIF into CrystalExplorer

Generate Hirshfeld Surface

Map d_norm SurfaceGenerate 2D Fingerprint Plot

Visualizations (d_norm surface)

Decompose Fingerprint Plot

Quantify Contact Percentages

Quantitative Data (% Contributions)

Click to download full resolution via product page

Caption: Workflow for Hirshfeld Surface Analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b178529?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecules for Comparison

Analysis Method

Comparative Results

6-Methoxy-1,2,3,4-
tetrahydrocarbazole

Hirshfeld Surface Analysis

9-Methoxy-3,4,5,6-tetrahydro-1H-
benzo[b]azonine-2,7-dione

Dominant Interactions:
H···H, C/N—H···π

Dominant Interactions:
N—H···O Hydrogen Bonding

Click to download full resolution via product page

Caption: Logical Flow of Molecular Interaction Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b178529#hirshfeld-surface-analysis-of-6-methoxy-1-2-
3-4-tetrahydrocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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